molecular formula C18H16O2 B13777458 (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol CAS No. 80433-88-1

(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol

Cat. No.: B13777458
CAS No.: 80433-88-1
M. Wt: 264.3 g/mol
InChI Key: UTGJYCFLZGWWRM-QZTJIDSGSA-N
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Description

(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a chiral dihydrodiol metabolite derived from the polycyclic aromatic hydrocarbon (PAH) chrysene. Its formation occurs via cytochrome P450-mediated oxidation of chrysene, resulting in the (-)-[1R,2R]-enantiomer with high stereochemical purity (>80% ee) when metabolized by liver microsomes from 3-methylcholanthrene-treated rats . This compound is a proximate carcinogen, serving as a precursor to the ultimate carcinogenic bay-region diol epoxides, such as (+)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene (diol epoxide-2), where the benzylic hydroxyl and epoxide oxygen are trans . The (1R,2R)-dihydrodiol configuration is critical for its biological activity, as enantiomeric differences significantly impact tumorigenicity .

Properties

CAS No.

80433-88-1

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol

InChI

InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m1/s1

InChI Key

UTGJYCFLZGWWRM-QZTJIDSGSA-N

Isomeric SMILES

C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@H]([C@@H]1O)O

Canonical SMILES

C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Chrysene Derivatives

  • Method: Catalytic hydrogenation of chrysene or chrysene derivatives using hydrogen gas in the presence of chiral catalysts.
  • Catalysts: Chiral modifiers such as cinchona alkaloids on Pt/Al₂O₃ have been employed to induce enantioselectivity.
  • Solvents: Ethanol, methanol, or toluene are commonly used; solvent polarity influences enantioselectivity.
  • Conditions: Mild temperatures and pressures, often under atmospheric or slightly elevated hydrogen pressure.
  • Outcome: Enantiomeric excess (ee) values up to 78% have been reported with optimized catalysts and solvents.

Enantioselective Multi-Step Organic Synthesis Starting from N,N-Diethylbenzamide

A more elaborate and highly enantioselective synthetic route was developed by Lorentzen et al., which includes:

  • Step 1: Ortho-lithiation of N,N-diethylbenzamide followed by transmetalation with zinc chloride to form arylzinc intermediates.
  • Step 2: Negishi cross-coupling with ethyl-4-bromobutyrate catalyzed by nickel complexes (Ni(acac)₂/PPh₃) at reflux, yielding key intermediates in up to 67% isolated yield.
  • Step 3: Shi-epoxidation reaction to introduce chirality and form the trans-epoxide intermediate with high stereoselectivity.
  • Step 4: Protection of hydroxyl groups as silyl ethers (e.g., TBDPSCl) to stabilize intermediates.
  • Step 5: Amide reduction using Schwartz reagent (Cp₂Zr(H)Cl) to convert amide to aldehyde.
  • Step 6: Wittig reaction with benzyltriphenylphosphonium chloride to form stilbene intermediates.
  • Step 7: Photochemical Mallory cyclization to close the aromatic rings and form the tetrahydrochrysene skeleton.
  • Step 8: Bromination/elimination to install the final double bond.
  • Step 9: Final deprotection with tetrabutylammonium fluoride (TBAF) to yield the target diol.

This method achieves enantiomeric excess up to 87% and isolated yields of 76% for the final product.

Stereoselective Strategies and Catalyst Systems

Strategy Catalyst/Agent Key Features Enantiomeric Excess (ee) Yield (%) Reference
Catalytic hydrogenation Pt/Al₂O₃ + cinchona alkaloids Solvent polarity affects selectivity Up to 78% Variable
Shi-epoxidation Chiral ketone catalyst (Shi) High regio- and enantioselectivity >85% High
Enzymatic oxidation Toluene dioxygenase Biocatalytic asymmetric dihydroxylation >99% (for similar diols) Moderate Comparative studies
Multi-step organic synthesis Ni(acac)₂/PPh₃ for Negishi cross-coupling Efficient C-C bond formation with high stereocontrol 87% 67% (cross-coupling step)

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Ortho-lithiation + transmetalation s-BuLi, TMEDA, ZnCl₂ in THF -78 °C to RT 1-2 hours Quantitative Formation of arylzinc intermediate
Negishi cross-coupling Ni(acac)₂ (5 mol%), PPh₃ (5 mol%), ethyl-4-bromobutyrate Reflux (THF) 2 hours 67 No homocoupling at reflux temperature
Shi-epoxidation Chiral ketone catalyst, oxone, buffer Room temperature Several hours High Stereoselective epoxidation of tetralone scaffold
Protection of hydroxyl groups TBDPSCl, imidazole Room temperature 1-2 hours 94 Formation of silyl ethers for stability
Amide reduction Schwartz reagent (Cp₂Zr(H)Cl) Room temperature 30 min 87 Conversion of amide to aldehyde
Wittig reaction Benzyltriphenylphosphonium chloride, NaOH, DCM Room temperature 1-2 hours 98 Formation of stilbene intermediates
Photochemical cyclization Iodine catalysis, UV irradiation Room temperature Several hours 96 Mallory cyclization to tetrahydrochrysene core
Bromination/elimination NBS, AIBN, CCl₄; DBU, THF reflux 65 °C; reflux 4 hours; 3 days 67; 73 Installation of double bond
Final deprotection Tetrabutylammonium fluoride (TBAF) Room temperature 1-2 hours 76 Removal of silyl protecting groups

Analytical Confirmation of Stereochemistry

The absolute configuration and enantiopurity of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol are confirmed by:

Summary Table of Key Preparation Methods

Preparation Method Starting Material Key Steps Stereochemical Control Yield (%) Enantiomeric Excess (ee) Reference
Catalytic hydrogenation Chrysene Hydrogenation with chiral catalyst Moderate (up to 78%) Variable Up to 78%
Enantioselective multi-step synthesis N,N-Diethylbenzamide Negishi coupling, Shi-epoxidation, photochemical cyclization High (>85%) Moderate to high 87%
Enzymatic oxidation (comparative) Aromatic substrates Toluene dioxygenase catalysis Very high (>99%) for similar diols Moderate >99%

Research Discoveries and Innovations

  • Shi-Epoxidation Reaction: This chiral ketone-catalyzed epoxidation is a powerful tool enabling high stereoselectivity in the formation of trans-diol motifs on complex polycyclic scaffolds.
  • Nickel-Catalyzed Negishi Cross-Coupling: Demonstrated superior efficiency over palladium catalysts in coupling arylzinc reagents with alkyl bromides under mild conditions.
  • Photochemical Mallory Cyclization: A key step in constructing the tetrahydrochrysene core, this reaction proceeds with high yield and stereochemical fidelity.
  • Microwave Irradiation: Enhances enantiomeric purity in catalytic hydrogenation routes compared to enzymatic methods.
  • Protecting Group Strategies: Use of silyl ethers (TBDPS) stabilizes intermediates during multi-step synthesis, improving overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form tetrahydrochrysene derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride for halogenation, sodium azide for azide substitution.

Major Products

Scientific Research Applications

Chemical Properties and Structure

(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. Its structure features multiple fused rings that contribute to its chemical reactivity and biological interactions. The specific stereochemistry of this compound plays a crucial role in its biological activities and interactions with cellular components.

Mutagenicity Studies

Research has shown that (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol exhibits significant mutagenic properties. In studies involving Salmonella typhimurium strains TA98 and TA100, this compound was found to be a potent mutagen when activated by liver homogenates from rats treated with Arochlor 1254 . The compound's ability to form diol-epoxides enhances its reactivity with DNA, leading to mutations that can initiate carcinogenesis.

Tumorigenicity Research

In vivo studies have demonstrated that (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol can induce tumors in mouse models. Specifically, the bay-region diol-epoxide derived from this compound was shown to initiate skin tumors at significant frequencies . The tumorigenic potential is attributed to the formation of reactive intermediates that interact with cellular macromolecules.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of (1R,2R)-tetrahydrochrysene against glutamate toxicity. This compound has been shown to selectively activate estrogen receptors and mitigate neurotoxicity in experimental models . Such properties suggest potential applications in treating neurodegenerative diseases where glutamate excitotoxicity is a contributing factor.

Anti-inflammatory Properties

The compound's structural characteristics may also confer anti-inflammatory effects. Research indicates that phenolic compounds similar to (1R,2R)-tetrahydrochrysene can inhibit pro-inflammatory pathways in macrophages . This suggests that derivatives of this compound could be investigated for their potential in therapeutic formulations aimed at inflammatory conditions.

Case Studies and Experimental Findings

StudyFindingsImplications
Mutagenicity in Salmonella Demonstrated high mutagenic activity when metabolically activated .Indicates potential risks associated with exposure to this compound.
Tumorigenicity in Mice Induced tumors in 38% of treated mice .Highlights the need for caution in handling and exposure assessments.
Neuroprotective Study Reduced glutamate-induced cell death through estrogen receptor modulation .Suggests avenues for developing neuroprotective therapies.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially influencing their structure and function. In cancer research, it has been shown to inhibit certain enzymes and signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Chrysene Derivatives

  • Diol Epoxides :
    • (+)-1β,2α-Dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene (diol epoxide-2) :
  • Exhibits high tumorigenicity in newborn mice (15.9 lung tumors/mouse at 0.8 µmol dose) and mouse skin, comparable to benzo[a]pyrene .
  • Absolute configuration aligns with (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE), a known ultimate carcinogen . (±)-1β,2α-Dihydroxy-3β,4β-epoxy-1,2,3,4-tetrahydrochrysene (diol epoxide-1):
  • Cis configuration (epoxide oxygen cis to hydroxyl) shows negligible tumorigenic activity .

  • Precursors :

    • trans-1,2-Dihydroxy-1,2-dihydrochrysene :
  • Proximate carcinogen with moderate tumorigenicity (2.1–2.2 lung tumors/mouse) . Chrysene:
  • Parent compound; weakly carcinogenic (25% hepatic tumor incidence in male mice) .

Phenanthrene Derivatives

  • (1R,2R)-Dihydroxy-1,2-dihydrophenanthrene (Phe-1,2-D): Forms bay-region diol epoxide (Phe-1,2-D-3,4-E), structurally analogous to BPDE but less carcinogenic . Indirectly quantified in urine as a biomarker for PAH exposure .
  • Phenanthrene 3,4-Epoxide :
    • Bay-region tetrahydroepoxide with low tumorigenicity (0.74 lung tumors/mouse) .

Benzo[a]pyrene Derivatives

  • (+)-7β,8α-Dihydroxy-9α,10α-Epoxy-7,8,9,10-Tetrahydrobenzo[a]pyrene (BPDE): Gold-standard ultimate carcinogen; (+)-enantiomer is 60% as tumorigenic as benzo[a]pyrene itself .

Tumorigenic Activity Comparison

Compound Tumor Model Activity (Tumors/Mouse) Key Configuration Source
(+)-Chrysene diol epoxide-2 Newborn mice (lung) 15.9 trans-Bay-region
(-)-Chrysene 1,2-dihydrodiol Mouse skin 2× activity of chrysene (1R,2R)
BPDE Mouse skin 60% of benzo[a]pyrene trans-Bay-region
Phenanthrene 3,4-epoxide Newborn mice (lung) 0.74 Bay-region
trans-1,2-Dihydroxy-1,2-dihydrochrysene Newborn mice (lung) 2.1–2.2 (1R,2R)

Mutagenicity and Metabolic Activation

  • Chrysene Diol Epoxide-2 :
    • 4–6× more mutagenic in Salmonella TA100 than its cis diastereomer .
  • Phenanthrene Diol Epoxides: Less mutagenic than chrysene derivatives, correlating with lower carcinogenicity .
  • Metabolic Activation :
    • Enzymatic oxidation of (-)-[1R,2R]-dihydrodiols to bay-region epoxides is stereoselective, favoring trans configurations .

Biological Activity

(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities, particularly in relation to mutagenicity and carcinogenicity. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is characterized by its four-ring structure with hydroxyl groups at the 1 and 2 positions. The stereochemistry of the compound plays a significant role in its biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol exhibits mutagenic properties when activated through metabolic processes. The compound is metabolized to form reactive epoxide intermediates that can interact with DNA:

  • Activation Mechanism : In the presence of liver homogenates (S9 mix), the compound can be converted into mutagenic forms. Studies have shown that diol-epoxides derived from chrysene compounds are significantly more mutagenic than their parent compounds .
  • Comparative Mutagenicity : In assays using Salmonella typhimurium strains TA98 and TA100, (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol demonstrated varying levels of mutagenicity depending on its stereoisomers. The (-)-enantiomer was found to be more active in certain assays compared to other diastereomers .

Case Studies and Experimental Findings

Several studies have explored the biological activity of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol:

  • Cell Transformation Studies : In vitro experiments have shown that chrysene derivatives can induce cell transformation in cultured cells. The anti-diols of tetrahydrochrysene were particularly noted for their ability to promote cell transformation under specific conditions .
  • Tumorigenicity Assessments : Animal studies have indicated that chrysene derivatives are capable of inducing tumors in rodent models. The tumorigenic potential appears to correlate with the structure and stereochemistry of the compound .

Biological Activity Summary Table

Activity Type Description Findings
MutagenicityAbility to cause mutations in DNAActive in S. typhimurium; varies by stereochemistry
CarcinogenicityPotential to induce cancer in animal modelsInduces tumors in rodent models
Cell TransformationInduces transformation of cells in vitroPositive results observed in cell culture studies
Metabolic ActivationConverts to reactive forms via liver enzymesRequires S9 mix for activation; produces mutagenic epoxides

Q & A

Q. What are the key synthetic pathways for enantioselective preparation of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol, and how do reaction conditions influence stereochemical outcomes?

The enantioselective synthesis of this compound can be achieved via catalytic hydrogenation of polycyclic aromatic precursors using chiral modifiers. For example, Pt/Al₂O₃ catalysts modified with cinchona alkaloids (e.g., 9-methoxy-10,11-dihydrocinchonidine) have been shown to produce enantiomerically enriched diols. Solvent polarity significantly impacts stereoselectivity: polar solvents like acetic acid favor (1S,2R)-diol formation, while non-polar solvents (e.g., toluene) may invert selectivity to (1R,2S)-diols . Optimizing reaction temperature (typically 25–50°C) and hydrogen pressure (1–5 bar) is critical to minimize racemization.

Q. How can the stereochemistry and purity of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol be validated experimentally?

X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. Purity assessment requires a combination of techniques:

  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • Differential scanning calorimetry (DSC) to detect polymorphic impurities.
  • ¹H/¹³C NMR with integration to quantify diastereomeric excess .

Q. What is the metabolic relevance of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol in polycyclic aromatic hydrocarbon (PAH) activation pathways?

This diol is a critical intermediate in the diol epoxide metabolic activation pathway, analogous to phenanthrene-1,2-diol (Phe-1,2-D). Cytochrome P450 enzymes oxidize the parent chrysene to the (1R,2R)-dihydrodiol, which is further epoxidized to form bay-region diol epoxides. These electrophilic intermediates bind DNA, forming mutagenic adducts. Urinary quantification of tetraols (hydrolysis products of diol epoxides) serves as a biomarker for PAH exposure and carcinogenic risk .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol across different cell lines?

Discrepancies in cytotoxicity often arise from variations in experimental design:

  • Metabolic Competence : Cell lines with differing CYP450 expression (e.g., HepG2 vs. A549) metabolize the diol at varying rates, altering epoxide formation.
  • Exposure Duration : Short-term assays (<24 h) may underestimate genotoxicity due to delayed DNA adduct formation.
  • Endpoint Selection : MTT assays measure metabolic activity, while comet assays directly assess DNA damage.
    To reconcile data, standardize protocols using metabolically competent cells (e.g., primary hepatocytes) and combine endpoints (e.g., LC₅₀ + adduct quantification) .

Q. What advanced analytical methods enable sensitive quantification of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol and its metabolites in biological matrices?

Recent methodologies include:

  • Derivatization-free LC-MS/MS : Using a C18 column (2.1 × 100 mm, 1.7 µm) with electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode. Limit of quantification (LOQ) can reach 0.1 pg/mL in urine.
  • Isotope Dilution : Stable isotope-labeled internal standards (e.g., ¹³C₆-Phe-1,2-D) correct for matrix effects.
  • Microextraction by Packed Sorbent (MEPS) : Reduces organic solvent use by 90% compared to solid-phase extraction (SPE) .

Q. How does the hydrogen-bonding network influence the stability and reactivity of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol in crystalline and solution states?

In the crystalline state, X-ray diffraction reveals a pleated hydrogen-bonded core with alternating O–H···N and O–H···O interactions, stabilizing the trans-diol configuration. In solution (e.g., DMSO-d₆), variable-temperature NMR shows dynamic exchange between hydrogen-bonded and free hydroxyl groups above 40°C, increasing susceptibility to oxidation. Computational studies (DFT at B3LYP/6-311++G**) predict that disrupting this network reduces activation energy for epoxidation by 15–20% .

Q. What computational models predict the environmental persistence and bioaccumulation potential of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol?

Quantitative structure-property relationship (QSPR) models using descriptors like logP (2.8), polar surface area (40.7 Ų), and Henry’s law constant (3.2 × 10⁻⁶ atm·m³/mol) suggest moderate bioaccumulation (BCF = 120) but high persistence (t₁/₂ > 60 days in soil). Molecular dynamics simulations (AMBER force field) indicate strong adsorption to humic acids via π-π stacking, reducing bioavailability .

Methodological Considerations Table

ParameterTechniqueKey ConsiderationsReference
Stereochemical AnalysisChiral HPLCColumn: Chiralpak AD-H; Mobile phase: n-Hexane/IPA (90:10)
Metabolic ProfilingLC-MS/MSMRM transitions: m/z 253 → 181 (quantifier), 253 → 153 (qualifier)
Stability in SolutionVT-NMRMonitor OH proton shifts between 25–60°C in DMSO-d₆
Environmental FateQSPR ModelingUse EPI Suite v4.1 with input from DFT-optimized geometry

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